molecular formula C9H16O2 B14334171 Nonane-2,7-dione CAS No. 103260-26-0

Nonane-2,7-dione

Cat. No.: B14334171
CAS No.: 103260-26-0
M. Wt: 156.22 g/mol
InChI Key: DSRCHKVMXLKZTM-UHFFFAOYSA-N
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Description

Significance of Nine-Membered Ring Systems and Diketones in Organic Synthesis

Nine-membered ring systems are prevalent in a wide array of natural products and biologically active molecules. sioc-journal.cn The distinct conformation and potential for rich stereochemistry of these medium-sized rings play a crucial role in determining their biological and pharmacological properties. sioc-journal.cn However, the synthesis of nine-membered rings presents a considerable challenge to chemists due to entropic factors and the inherent strain in these systems. sioc-journal.cnnih.gov

Diketones, particularly 1,2- and 1,3-diketones, are highly valued intermediates in organic synthesis. researchgate.netfiveable.mecambridgescholars.com Their importance stems from the reactivity of the two carbonyl groups, which allows for the construction of carbon-carbon bonds and the formation of various carbocyclic and heterocyclic structures. cambridgescholars.com The presence of two carbonyl groups enhances the acidity of the alpha-hydrogens, facilitating the formation of enolates which are key intermediates in numerous reactions. fiveable.me Diketones are fundamental in well-known named reactions such as the Claisen condensation and the Michael reaction. cambridgescholars.com They serve as precursors in the synthesis of a broad spectrum of organic compounds, including those with potential medicinal applications. researchgate.netumt.edu.pkresearchgate.net

Overview of Nonane-Dione Architectures in Academic Investigations

The nonane-dione framework has been the subject of various academic studies, with researchers exploring the synthesis and properties of its different isomers. While information specifically on nonane-2,7-dione can be limited, research on related structures provides valuable insights. For instance, bicyclo[3.3.1]this compound has been studied for its stereochemical properties and has been synthesized enantiomerically pure. nih.gov The rigid bicyclic structure of this isomer imparts specific conformational constraints. vulcanchem.com

Another related area of research involves spiro-cyclic systems. For example, 1,6-dioxaspiro[4.4]this compound has been investigated and utilized in polymerization processes. chemicalbook.commarketpublishers.commarketpublishers.com The synthesis of spiro[4.4]this compound derivatives has also been achieved through rhodium-catalyzed carbenoid insertion reactions. rsc.org Furthermore, studies on the dioxime of bicyclo[3.3.1]nonane-3,7-dione have revealed interesting supramolecular architectures driven by hydrogen bonding. researchgate.netacs.orgresearchgate.netacs.org

These investigations into various nonane-dione architectures highlight the diverse chemical space that can be explored from a simple nine-carbon diketone backbone, leading to compounds with unique three-dimensional structures and potential applications.

Scope and Research Trajectories for this compound and its Structural Congeners

The future research directions for this compound and its structural analogs are multifaceted. A primary focus remains on the development of efficient and stereoselective synthetic methods. sioc-journal.cn The challenges associated with the synthesis of medium-sized rings, such as the nine-membered ring of this compound, continue to drive innovation in synthetic organic chemistry. nih.gov

The exploration of the chemical properties and reactivity of this compound is another key area. Understanding how the placement of the ketone groups at the 2 and 7 positions influences its chemical behavior is crucial for its application as a synthetic building block. This includes its participation in cyclization reactions to form novel heterocyclic and carbocyclic systems.

Furthermore, there is significant interest in the potential applications of this compound and its derivatives. Given the biological activity often associated with nine-membered rings and diketones, these compounds are attractive targets for medicinal chemistry research. sioc-journal.cnontosight.ai The development of new catalytic systems for the transformation of nonane-diones also represents a promising avenue for future investigations. mdpi.com

Computed Properties of this compound

PropertyValue
Molecular Weight156.22 g/mol
XLogP3-AA0.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Exact Mass156.115029749 Da
Monoisotopic Mass156.115029749 Da
Topological Polar Surface Area34.1 Ų
Heavy Atom Count11
Complexity138
Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103260-26-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

nonane-2,7-dione

InChI

InChI=1S/C9H16O2/c1-3-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3

InChI Key

DSRCHKVMXLKZTM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCC(=O)C

Origin of Product

United States

Reactivity, Selectivity, and Mechanistic Investigations of Nonane 2,7 Dione Systems

Chemoselective Transformations of Diketone Functionalities

The presence of two carbonyl groups within a single molecule, such as nonane-2,7-dione, necessitates a high degree of control to achieve selective modification of one group over the other. The structural context of the diketone, especially in fused ring systems, often leads to inherent differences in the steric and electronic environments of the carbonyl carbons, which can be exploited for chemoselective reactions.

The compound trans-1,6-dimethylbicyclo[4.3.0]this compound is a valuable intermediate, for instance, in the synthesis of triterpenes. acs.orgjournals.co.za A key feature of this molecule is the significant difference in reactivity between the two ketone functionalities—one located in a six-membered ring and the other in a five-membered ring. acs.orgresearchgate.net

Research has demonstrated a pronounced selectivity for nucleophilic addition reactions at the C-2 carbonyl group, which resides in the six-membered ring. acs.org This enhanced reactivity allows for selective transformations, as summarized in the table below. For example, reduction using various hydride reagents and addition of organolithium compounds proceed preferentially at the six-membered ring ketone. acs.org Similarly, selective protection of the C-2 carbonyl can be achieved through ketalization. acs.org Conversely, the C-7 carbonyl in the five-membered ring is notably unreactive, a phenomenon attributed to steric hindrance. acs.org When the more reactive six-membered ketone is protected (as in its ketal derivative), the five-membered ketone shows extreme sluggishness toward a wide range of strong nucleophiles. acs.org

Table 1: Selective Reactions at the C-2 Carbonyl of trans-1,6-Dimethylbicyclo[4.3.0]this compound

Reaction TypeReagentSelective OutcomeReference
ReductionNaBH₄Selective reduction of the C-2 ketone acs.org
KetalizationEthylene glycol, p-TsOHSelective formation of the C-2 monoketal acs.org
Organolithium AdditionVinyllithiumSelective addition at the C-2 position acs.org
Ylide CondensationSulfur ylideSelective condensation at the C-2 ketone acs.org

The differentiated reactivity observed in trans-1,6-dimethylbicyclo[4.3.0]this compound is a general principle that applies to many unsymmetrical nonane-dione systems. acs.orgjournals.co.za The carbonyl group is a polar functional group susceptible to nucleophilic attack at the partially positive carbon atom. libretexts.orglibretexts.org The electrophilicity of this carbon, and thus its reactivity, is modulated by both electronic and steric factors. libretexts.org

In fused bicyclic systems like bicyclo[4.3.0]nonanes (hydrindanes), the two rings can adopt conformations that result in one carbonyl group being more sterically accessible than the other. acs.org The ketone in the six-membered ring of trans-1,6-dimethylbicyclo[4.3.0]this compound is more open to attack than the ketone in the five-membered ring. acs.orgresearchgate.net This principle is crucial for synthetic strategies that require sequential modification of the two carbonyl groups, such as in the total synthesis of steroidal and triterpenoid (B12794562) natural products. journals.co.zadartmouth.edu

Enolate Chemistry and Carbon-Carbon Bond Forming Reactions

Enolates are powerful nucleophiles in organic synthesis, and their generation from diketones like nonane-dione offers pathways to complex carbon skeletons. The ability to control the site of enolate formation (regioselectivity) is paramount for the successful application of these intermediates in carbon-carbon bond-forming reactions.

The generation of enolates from unsymmetrical ketones can lead to a mixture of products unless the reaction is controlled. libretexts.org This control can be either kinetic (favoring the removal of the most accessible proton) or thermodynamic (favoring the formation of the more stable, more substituted enolate). libretexts.org

In the case of trans-1,6-dimethylbicyclo[4.3.0]this compound, both carbonyl functions can generate enolate anions. acs.org Studies using one equivalent of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) under equilibrating conditions resulted in the regioselective formation of the enolate from the six-membered ring. acs.org This thermodynamic enolate can be "trapped" by reacting it with an electrophile, such as tert-butyldimethylsilyl chloride, to form a stable silyl (B83357) enol ether, effectively capturing the less-substituted, but thermodynamically favored, enolate. acs.org

Interestingly, the outcome of condensation reactions can be unexpected. While thermodynamic deprotonation favors the six-membered ring enolate, condensation of the diketone with benzaldehyde (B42025) under equilibrating conditions surprisingly yielded the product derived from the reaction at the five-membered ring. acs.org This highlights that the regioselectivity of enolate reactions is a complex interplay of factors including the base, solvent, temperature, and the nature of the electrophile. acs.orglibretexts.org

Michael additions and aldol (B89426) condensations are classic carbon-carbon bond-forming reactions that are frequently employed in tandem to construct cyclic systems. This combination is particularly effective for synthesizing bicyclo[3.3.1]nonane-dione frameworks. sioc-journal.cnrsc.orgucl.ac.uk A common strategy involves the Michael addition of a 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, to an α,β-unsaturated aldehyde or ketone like acrolein. sioc-journal.cnrsc.org This is followed by an intramolecular aldol condensation, which closes the second ring to form the bicyclic dione (B5365651) skeleton. sioc-journal.cnrsc.orgresearchgate.net

This domino Michael-aldol annulation provides a general and convenient route to substituted 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk The choice of reaction conditions, particularly the base and solvent, can influence the reaction's outcome, sometimes allowing for the isolation of the initial Michael adduct before cyclization occurs. ucl.ac.uk

Table 2: Influence of Base on the Domino Michael-Aldol Annulation of Cyclohexane-1,3-dione and Crotonaldehyde

BaseSolventTemperaturePredominant ProductReference
TriethylamineDichloromethaneRoom TempMichael Adduct ucl.ac.uk
ImidazoleDichloromethaneRoom TempMichael Adduct ucl.ac.uk
DMAPDichloromethaneRoom TempBicyclic Ketol ucl.ac.uk
DBUDichloromethaneRoom Temp1:1 Mixture of Michael Adduct and Bicyclic Ketol ucl.ac.uk
DABCODichloromethaneRoom TempBicyclic Ketol ucl.ac.uk

Nonane-dione precursors are versatile building blocks for annulation reactions, which are processes that form a new ring onto an existing structure. These reactions are essential for the synthesis of complex polycyclic natural products. mdpi.comnsf.gov Starting from a bicyclic nonane-dione, further rings can be appended using various strategies.

One powerful method is the intramolecular aldol condensation. For instance, a bicyclic system can be functionalized to introduce a side chain containing a carbonyl group, which can then undergo an intramolecular aldol reaction with one of the existing ketones on the nonane-dione core to form a third, fused ring, leading to a tricyclic bridged-ring skeleton. pku.edu.cn Another key strategy is the Diels-Alder reaction, a cycloaddition that can systematically introduce multiple stereocenters while forming a new six-membered ring. mdpi.com A nonane-dione precursor can be elaborated into a diene or dienophile and then subjected to an intramolecular Diels-Alder reaction to generate complex tricyclic or tetracyclic frameworks. mdpi.com These annulative methods showcase the utility of nonane-diones as scaffolds for accessing intricate polycyclic architectures. nsf.gov

Intramolecular Rearrangements and Cyclizations

The Baeyer-Villiger oxidation is a notable reaction that transforms a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgrsc.org This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds through the formation of a Criegee intermediate. wikipedia.orgrsc.org The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl group, followed by the migration of a substituent to the oxygen of the peroxide group in a concerted step, which is typically the rate-determining step. wikipedia.orgorganicchemistrytutor.com

In the context of bridged bicyclic diketones such as (+)-(1R,5S)-bicyclo[3.3.1]this compound, the Baeyer-Villiger oxidation can theoretically yield four distinct keto-lactone products. acs.orgcapes.gov.br However, experimental studies have shown that the reaction is highly regioselective, producing a single isomer. acs.org Through the use of infrared (IR) and vibrational circular dichroism (VCD) spectroscopies, coupled with Density Functional Theory (DFT) calculations, the product of the oxidation of (+)-(1R,5S)-bicyclo[3.3.1]this compound with meta-chloroperoxybenzoic acid (mCPBA) was unambiguously identified as (+)-(1R,6R)-3-oxabicyclo[4.3.1]decane-2,8-dione. acs.orgcapes.gov.br This result was further supported by nuclear magnetic resonance (NMR) studies. acs.org

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of symmetrical diketones like bicyclo[3.3.1]nonane-3,7-dione, the reaction is straightforward, leading to a single possible lactone. researchgate.net For bicyclo[3.3.1]this compound, the higher migratory aptitude of the more strained bridging carbon directs the oxidation to selectively produce a specific keto-lactone. researchgate.net

Enzymatic Baeyer-Villiger oxidations, utilizing Baeyer-Villiger monooxygenases (BVMOs), offer an alternative and often highly enantioselective method for the oxidation of bicyclic diketones. thieme-connect.de These enzymes employ a flavin adenine (B156593) dinucleotide (FAD) cofactor, which, after reduction by NADPH, reacts with molecular oxygen to form a reactive peroxyflavin intermediate that carries out the oxidation. wikipedia.orgthieme-connect.de

Table 1: Possible Keto-lactone Products from Baeyer-Villiger Oxidation of (+)-(1R,5S)-bicyclo[3.3.1]this compound acs.org

Product NameStructurePredicted/Observed
(+)-(1R,6R)-3-oxabicyclo[4.3.1]decane-2,8-dione2aObserved Experimental Product
(1R,6S)-2-oxabicyclo[4.3.1]decane-3,8-dione2bExpected Product (Not Observed)
(1R,6S)-3-oxabicyclo[4.3.1]decane-4,9-dione2cPossible Product (Not Observed)
(1S,6R)-3-oxabicyclo[4.3.1]decane-4,7-dione2dPossible Product (Not Observed)

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds in the presence of an acid catalyst. testbook.combyjus.com This reaction can be applied to diketones, including those with a nonane (B91170) framework, to produce fused polycyclic indole derivatives. researchgate.net

For instance, the reaction of (+)-(1R,5S)-bicyclo[3.3.1]this compound with phenylhydrazine (B124118) in the presence of a catalytic amount of hydrochloric acid leads to the formation of a diindole structure. researchgate.net Spectroscopic analysis identified the product as (+)-6,13-methanocycloocta[1,2-b:6,5-b']diindole. researchgate.net Similarly, other bicyclo[3.3.1]nonane diketones, such as the 2,6- and 3,7-diones, can be converted to the corresponding chiral methanocyclooctadiindoles. researchgate.netresearchgate.net These rigid, cleft-like molecules have been studied for their chiroptical properties using electronic circular dichroism (CD) spectroscopy and time-dependent density functional theory (TDDFT) calculations. researchgate.netresearchgate.net

The Fischer indolization can also be used to synthesize more complex structures. For example, a chiral 1'H-spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole] was synthesized from a bicyclo[3.3.1]nonane derivative through this reaction. researchgate.net The mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a Claisen-like rearrangement) followed by the elimination of ammonia (B1221849) to form the indole ring. byjus.com The reaction can be catalyzed by both Brønsted and Lewis acids. testbook.com

In some cases, the regioselectivity of the Fischer indolization of unsymmetrical ketones can be an issue, potentially leading to a mixture of products. byjus.combhu.ac.in However, with symmetrical diketones or through strategic modifications of the starting materials, specific indole derivatives can be obtained. researchgate.netrsc.org

Mechanistic Elucidation of Catalytic Processes

Rhodium(II)-catalyzed carbenoid C-H insertion reactions are a powerful tool for the synthesis of cyclic and spirocyclic compounds. rsc.orgrsc.org A one-pot procedure has been developed for the preparation of spiro[4.4]this compound derivatives from open-chain bis(α-diazoketones). rsc.orgrsc.org This method involves two consecutive intramolecular Rh(II)-catalyzed carbenoid insertions. rsc.orgrsc.org

The mechanism involves the decomposition of the diazoketone by the rhodium(II) catalyst to form a rhodium carbenoid intermediate. This intermediate then undergoes an intramolecular C-H insertion. The reaction generally favors the formation of five-membered rings. sci-hub.se In the synthesis of spiro[4.4]nonane-2,7-diones, the first cyclization forms a cyclopentanone (B42830) ring through insertion into a methylene (B1212753) C-H bond. rsc.org A subsequent insertion into a methine C-H bond leads to the spiroannulation, completing the spiro[4.4]this compound framework. rsc.org

The choice of rhodium catalyst can influence the outcome of the reaction. Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a commonly used catalyst for these transformations. rsc.orgsci-hub.se The reactivity for C-H insertion generally follows the order: methine > methylene > methyl. sci-hub.se The presence of heteroatoms, such as oxygen in an ether or acetal, can activate adjacent C-H bonds for insertion. sci-hub.se This has been utilized in strategies for the synthesis of related spiro systems where one of the carbonyl groups is protected as an acetal. sci-hub.se

Table 2: Synthesis of Spiro[4.4]this compound Derivatives via Rh(II)-Catalyzed Carbenoid Insertion rsc.org

Starting MaterialCatalystProduct
Open-chain bis(α-diazoketone)Rh₂(OAc)₄Spiro[4.4]this compound derivative
1-Diazo-4-(3-oxocycloalkyl)butan-2-oneRh₂(OAc)₄2,7-Dioxospirane with a cyclopentane (B165970) ring spiroannulated onto a five-, six-, or seven-membered cycloalkane

Palladium complexes incorporating ligands derived from diketones have been investigated as precatalysts in cross-coupling reactions such as the Heck and Hiyama reactions. researchgate.net For example, palladium(II) complexes with an unsymmetrical H-spirophosphorane ligand, which can be conceptually related to nonane-dione systems through its spirocyclic structure, have shown remarkable activity as precatalysts. researchgate.net

Mechanistic studies of the Heck reaction using these precatalysts have revealed that the catalytic process can involve both homogeneous and heterogeneous catalysis, with the formation of palladium(0) nanoparticles. researchgate.net The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The diketone-derived ligand plays a crucial role in stabilizing the palladium center and influencing the efficiency and selectivity of the reaction.

In the Hiyama cross-coupling, which involves the coupling of an organosilane with an organic halide, palladium catalysts are also employed. mdpi.com The catalytic cycle is similar to other cross-coupling reactions, and the nature of the ligand on the palladium precatalyst is critical for achieving high yields and selectivity. mdpi.com The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective in Hiyama coupling reactions. mdpi.com While not directly nonane-diones, the principles of ligand design and their influence on the catalytic cycle are relevant.

The detailed understanding of reaction mechanisms relies on the detection and characterization of transient reactive intermediates. nih.govrsc.org Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for this purpose, allowing for the direct observation of charged intermediates in solution. nih.govmdpi.com This technique is particularly well-suited for studying reactions that proceed through cationic or anionic intermediates, such as those found in many organometallic and organocatalytic reactions. nih.gov

Ion mobility spectrometry (IMS), often coupled with tandem mass spectrometry (MS/MS), provides an additional dimension of separation based on the size and shape of ions. mdpi.comnih.gov This allows for the differentiation of isomers and conformers of reactive intermediates, which can be crucial for understanding selectivity in catalytic reactions. nih.govnih.gov For example, ESI-IMS-MS has been used to determine the ratio of diastereomeric enamine intermediates in an organocatalytic reaction, providing insight into the origin of enantioselectivity. nih.gov

In the context of reactions involving nonane-dione systems, these techniques can be applied to:

Identify and characterize intermediates in the catalytic cycles of cross-coupling reactions, such as palladium-ligand complexes. researchgate.net

Probe the formation of the Criegee intermediate in Baeyer-Villiger oxidations.

Analyze the intermediates in Fischer indolization reactions.

By combining ESI-MS and IMS-MS with other spectroscopic techniques like NMR and computational methods, a comprehensive picture of the reaction mechanism can be constructed, facilitating the optimization of existing reactions and the development of new catalytic systems. researcher.lifeeolss.net

Stereochemical Analysis and Chiroptical Properties of Chiral Nonane Dione Systems

Absolute Configuration Determination Methodologies

The determination of the absolute configuration of chiral nonane-dione systems is a critical aspect of their study, employing both chemical and spectroscopic methods.

Chemical Correlation Studies for Bicyclo[3.3.1]nonane-2,7-dione

Chemical correlation provides an unambiguous method for establishing the absolute configuration of chiral molecules. In the case of bicyclo[3.3.1]this compound, an enantiospecific synthesis was performed to definitively determine its absolute configuration. nih.gov The process began with the kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione using baker's yeast, which yielded (+)-(1S,5S)-2,6-dione. nih.gov A subsequent reaction sequence, analogous to one previously developed for racemic substrates, induced a carbonyl group shift. This transformation resulted in the enantiomerically pure (+)-(1R,5S)-bicyclo[3.3.1]this compound. nih.gov This chemical correlation, starting from a compound of known stereochemistry, unequivocally established the absolute configuration of the target molecule. nih.govresearchgate.net

Application and Limitations of the Octant Rule in Chirality Assignment

The octant rule is a well-established method for predicting the sign of the Cotton effect in the circular dichroism (CD) spectra of chiral ketones, which in turn can be used to assign their absolute configuration. vulcanchem.com However, its application to bicyclo[3.3.1]this compound highlights some of its limitations. nih.gov

For the major chair-chair conformer of this molecule, applying the octant rule by placing each of the two non-equivalent carbonyl chromophores at the origin of the octants leads to conflicting predictions for the absolute configuration. nih.govresearchgate.net This ambiguity demonstrates that the octant rule alone is not always reliable for molecules with multiple interacting chromophores. researchgate.net The absolute configuration of bicyclo[3.3.1]this compound was ultimately confirmed through a combination of the octant rule, chemical correlation, and advanced spectroscopic calculations. nih.govresearchgate.net Time-dependent density functional theory (TDDFT) calculations of the electronic circular dichroism (ECD) and optical rotation provided results consistent with the chemical correlation, resolving the ambiguity of the octant rule application. researchgate.netacs.org

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy

CD and VCD spectroscopy are powerful tools for investigating the stereochemical features of chiral nonane-dione systems, providing detailed information about their chromophores and conformational properties.

Spectroscopic Signatures of Chiral Diketone Chromophores in Nonane-Dione Systems

The chiroptical properties of chiral diketones are highly sensitive to their molecular structure. In bicyclo[3.3.1]nonane-2,6-dione, the two carbonyl groups can interact through space, a phenomenon known as transannular interaction. mdpi.com This interaction between the ketone chromophores and olefinic chromophores can be detected by both circular dichroism and carbon-13 NMR spectroscopy. mdpi.com

Vibrational circular dichroism (VCD) has been used to study bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nona-3,7-diene-2,6-dione. mdpi.comresearchgate.net Both C2-symmetric systems show strong VCD signals. mdpi.comresearchgate.net The presence of C=C double bonds in the latter compound enhances the CD response both electronically and vibrationally. mdpi.com Density functional theory (DFT) calculations have been instrumental in accurately predicting the VCD and IR spectra of these molecules, taking into account the presence of multiple conformers in the case of bicyclo[3.3.1]nonane-2,6-dione. mdpi.comresearchgate.net

The study of chiral tricyclo[4.3.0.03,8]nonane-4,5-dione, an α-diketone, revealed two low-energy n-π* CD bands in its ECD spectrum, a result of the coupling and splitting of the two n-π* transitions. quick.cz The band observed above 400 nm is attributed to the interaction between the two carbonyl chromophores. quick.cz

Exciton (B1674681) Theory and Anomalous CD Responses in Spiro[4.4]nonane Derivatives

Exciton theory is often used to predict the sign of CD couplets arising from the interaction of two or more chromophores. However, in some spiro[4.4]nonane systems, anomalous CD responses have been observed. For instance, the circular dichroism of (5S)-spiro[4.4]nona-3,8-diene-2,7-dione in the longest wavelength π→π* region shows a sign opposite to that predicted by exciton theory. researchgate.netrsc.org This anomalous behavior is similar to that observed for spiro[4.4]nona-1,6-diene. researchgate.netrsc.org This has been attributed to the effect of allylic bond polarization overriding the opposite effect of exciton coupling between the π→π* transitions of the double bonds. rsc.org

Diastereoselective Control in Polycyclic Nonane-Dione Synthesis

The synthesis of polycyclic systems incorporating the nonane-dione framework often requires precise control over diastereoselectivity. One approach to achieve this is through sequential inter- and intramolecular [3 + 2] cycloadditions of azomethine ylides. This method allows for the one-pot, diastereoselective synthesis of highly condensed heterocyclic systems containing a pyrrolidine (B122466) ring and up to seven stereocenters. nih.gov Another strategy involves the diastereoselective synthesis of pyrrolopiperazine-2,6-diones through a one-pot Ugi/nucleophilic substitution/N-acylation sequence. acs.org

In the synthesis of atisene-type diterpenes, which can contain a polycyclic nonane-dione substructure, key steps for achieving diastereoselectivity include intramolecular Diels-Alder reactions and intramolecular diazoketone cyclopropanations. researchgate.net For example, the synthesis of chiral tricyclo[4.3.0.03,8]nonane-4,5-dione (twistbrendanedione) from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione involved a highly stereoselective ring contraction using thallium(III) nitrate. quick.cz This was followed by a series of stereocontrolled transformations to achieve the desired diastereomer. quick.cz

Conformational Dynamics and Advanced Theoretical Characterization of Nonane Dione Architectures

Computational Chemistry Approaches for Conformational Analysis

Computational chemistry serves as a powerful tool to elucidate the conformational dynamics of complex molecules. For bicyclic nonane (B91170) diones, a combination of methods, including Density Functional Theory (DFT), Time-Dependent DFT (TDDFT), and Molecular Mechanics Force Field (MMFF) calculations, are employed to predict and understand their structural and electronic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for Bicyclic Nonane Diones

Density Functional Theory (DFT) has become an indispensable tool for the conformational and configurational analysis of chiral compounds, including bicyclic structures. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are utilized to determine the relative energies of different conformers. researchgate.net For instance, a DFT conformational analysis of bicyclo[3.3.1]nonane-2,7-dione predicted a 72:27 ratio of the chair-chair to chair-boat conformers. researchgate.net These theoretical models are crucial for understanding the chiroptical properties and validating empirical rules. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) extends the principles of DFT to excited states, making it invaluable for predicting spectroscopic properties like optical rotation (OR) and electronic circular dichroism (ECD). acs.orgcapes.gov.br The concerted use of TDDFT calculations for both transparent spectral region optical rotation and circular dichroism has proven to be a practicable method for determining the absolute configurations of chiral molecules like bicyclo[3.3.1]nonane diones. acs.orgresearchgate.netresearchgate.net By comparing the theoretically predicted spectra with experimental data, researchers can confidently assign the absolute configuration of enantiomers. researchgate.netacs.org This integrated approach has been successfully applied to various bicyclo[3.3.1]nonane diones, providing results consistent with other analytical methods. acs.org

Molecular Mechanics Force Field (MMFF) Calculations for Conformational Preferences

Molecular Mechanics Force Field (MMFF) calculations offer a computationally less intensive alternative for exploring the conformational landscape of molecules. uci.edu Force fields like MMFF94 are widely used to predict the geometries and relative energies of different conformers. researchgate.net For bicyclo[3.3.1]this compound, MMFF94 calculations have identified the chair-chair conformation as the major and most stable form. researchgate.netrsc.org These calculations are particularly useful for initial conformational searches, identifying low-energy structures that can then be subjected to more rigorous quantum mechanical calculations. uci.eduresearchgate.net The MMFF force field is considered a reliable, general-purpose tool for the conformational analysis of a wide range of organic molecules. uci.edu

Conformational Preferences and Isomerism

The bicyclo[3.3.1]nonane framework, composed of two fused cyclohexane (B81311) rings, exhibits significant conformational flexibility, primarily existing in chair-chair and boat-chair conformations. researchgate.net The substitution pattern on the bicyclic core plays a critical role in determining the preferred conformation.

Chair-Chair and Boat Conformations in Bicyclo[3.3.1]nonane-Diones

The bicyclo[3.3.1]nonane skeleton can adopt several conformations, with the double chair (CC) and chair-boat (CB) forms being the most significant. researchgate.net In many derivatives, the chair-chair conformation is the most stable as it minimizes torsional strain. However, the presence and position of substituents can shift this preference.

For example, in bicyclo[3.3.1]nonane-2,6-dione, the double-chair (CC) conformer is the most stable. researchgate.net In contrast, for bicyclo[3.3.1]nonane-2,9-dione, the chair-boat (CBo) conformer is the most stable. researchgate.netrsc.org The introduction of bulky substituents can also favor boat-chair conformations to alleviate steric strain. ucl.ac.uk For instance, rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione is composed of two fused cyclohexane rings possessing both boat and chair conformations. iucr.org

Energy Profiles and Interconversion Barriers of Nonane-Dione Conformers

The relative stability of different conformers is determined by their respective energies, and the barriers to interconversion dictate their dynamic behavior. Computational studies have been instrumental in mapping these energy profiles.

For bicyclo[3.3.1]nonane-2,6-dione, the chair-boat (CB) conformer is calculated to be 3.4 kJ/mol higher in energy than the most stable double-chair (CC) conformer. researchgate.net Conversely, for bicyclo[3.3.1]nonane-2,9-dione, the chair-chair (CC) conformer is 2.5 kJ/mol higher in energy than the more stable chair-boat (CBo) conformer. researchgate.net DFT calculations for the 2,6-diamine derivative suggest that the chair-boat conformation is significantly higher in energy, by 8–12 kcal/mol, due to increased van der Waals repulsions.

The energy barrier for the interconversion of conformers can also be determined. For example, the rotational barriers around amide bonds in N,N'-bis-amides of the 3,7-diazabicyclo[3.3.1]nonane scaffold can range from 14.3 to 19.05 kcal/mol depending on the substituents and solvent. researchgate.net

Theoretical Models for Spectroscopic Prediction

Theoretical modeling is a cornerstone of modern chemical analysis, enabling the prediction and interpretation of various spectra. For nonane-diones, these models are particularly important for understanding their vibrational and electronic properties.

The assignment of vibrational spectra (IR and Raman) for bicyclo[3.3.1]nonane-diones is greatly facilitated by comparing experimental spectra with those predicted by theoretical calculations. researchgate.net DFT calculations are commonly used to predict vibrational frequencies and intensities, which are then compared to experimental data recorded in different phases (solid, liquid, gas). researchgate.net

Furthermore, the prediction of chiroptical spectra, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is a powerful application of theoretical models. researchgate.netmdpi.com TDDFT calculations are employed to predict the ECD spectra originating from electronic transitions, such as the n → π* transitions of the carbonyl groups in diones. acs.org These predictions are instrumental in determining the absolute configuration of chiral diones by matching the calculated spectra with the experimental ones. acs.orgresearchgate.net VCD spectroscopy, coupled with DFT calculations, provides detailed information about the conformational mobility and inter-chromophoric interactions within the molecule. mdpi.com

Compound/SystemComputational MethodKey FindingReference
Bicyclo[3.3.1]this compoundDFT (B3LYP/6-31G*)Predicted a 72:27 ratio of chair-chair to chair-boat conformers. researchgate.net
Bicyclo[3.3.1]nonane dionesTDDFTUsed for concerted calculation of optical rotation and circular dichroism to determine absolute configurations. acs.orgresearchgate.netresearchgate.net
Bicyclo[3.3.1]this compoundMMFF94Identified the chair-chair conformation as the most stable form. researchgate.netrsc.org
Bicyclo[3.3.1]nonane-2,6-dioneAb initio (HF/6-31G) The double-chair (CC) conformer is the most stable. researchgate.net
Bicyclo[3.3.1]nonane-2,9-dioneAb initio (HF/6-31G)The chair-boat (CBo) conformer is the most stable. researchgate.net
Bicyclo[3.3.1]nonane-2,6-dioneDFTThe chair-boat (CB) conformer is 3.4 kJ/mol higher in energy than the CC conformer. researchgate.net
Bicyclo[3.3.1]nonane-2,9-dioneDFTThe chair-chair (CC) conformer is 2.5 kJ/mol higher in energy than the CBo conformer. researchgate.net

Predicting Optical Rotation and Circular Dichroism Spectra of Nonane-Dione Enantiomers

The determination of absolute configurations for chiral molecules is a fundamental aspect of stereochemistry. For bicyclo[3.3.1]nonane diones, a combination of experimental measurements and theoretical calculations of optical rotation (OR) and electronic circular dichroism (ECD) provides a powerful tool for this purpose. acs.org Chiral molecules are optically active, meaning they rotate the plane of polarized light. libretexts.orgwikipedia.org Enantiomers, which are non-superimposable mirror images, rotate light by equal amounts but in opposite directions. wikipedia.orglibretexts.org The dextrorotatory enantiomer, designated as (+) or d, rotates light clockwise, while the levorotatory enantiomer, (-) or l, rotates it counter-clockwise. libretexts.orglibretexts.org

A concerted approach using Time-Dependent Density Functional Theory (TDDFT) has been effectively applied to calculate the specific rotation and CD spectra for various bicyclo[3.3.1]nonane dione (B5365651) isomers. acs.org These theoretical predictions, when compared with experimental data, allow for unambiguous assignment of the absolute configuration. acs.orgmdpi.com For instance, TDDFT calculations have been used to analyze the n → π* electronic transitions of the carbonyl groups in bicyclo[3.3.1]nonane diones, with the results showing strong agreement with experimental CD spectra. acs.org The sign of the Cotton effect in the CD spectrum, which can be predicted by the octant rule for carbonyl chromophores, serves as a reliable indicator of the molecule's stereochemistry. mdpi.comvulcanchem.com

Studies on various bicyclic ketones, including derivatives of spiro[4.4]nonane, have shown that the relationship between structure and chiroptical properties can sometimes deviate from simple models, highlighting the necessity of high-level calculations. rsc.org The specific rotation is an experimentally determined constant that characterizes a pure enantiomer. libretexts.org However, it's important to note that there is no straightforward correlation between the R/S configuration nomenclature and the direction (+/-) of optical rotation; this must be determined experimentally or through robust theoretical analysis. masterorganicchemistry.com The synthesis of enantiomerically pure bicyclic diones, often starting from precursors like (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, is crucial for these chiroptical studies. mdpi.com

Compound/SystemMethodFindingReference
Bicyclo[3.3.1]nonane diones (1-4)TDDFT CalculationsConcerted calculations of specific rotation and CD spectra yielded identical and consistent absolute configurations. acs.org
Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane DerivativesCD Spectroscopy, TD-DFTThe bisignate Cotton effect in difunctional derivatives was attributed to through-space interaction (homoconjugation) of π orbitals. mdpi.com
(+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dioneSynthetic PrecursorUsed to synthesize enantiomerically pure α,β-unsaturated derivatives for chiroptical analysis. mdpi.com
Bicyclo[3.3.1]this compoundCircular Dichroism (CD)CD spectra correlate with octant rule predictions, confirming absolute configuration assignments. vulcanchem.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Stereoelectronic and Non-Covalent Interactions in Bicyclic Nonane Systems

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing molecular structure based on the topology of the electron density. researchgate.netwikipedia.org This method allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds and non-covalent interactions through the analysis of critical points in the electron density. wikipedia.orgarxiv.orgresearchgate.net

In the context of bicyclo[3.3.1]nonane systems, QTAIM has been instrumental in elucidating the nature of stereoelectronic interactions (SEI) and weak intramolecular bonding that govern their conformational preferences. researchgate.net For example, the stability of the chair-chair (CC) conformer in certain bicyclo[3.3.1]nonane derivatives has been attributed to stabilizing C–H⋯S improper hydrogen bonds, which are characterized by an n(S) → σ*(C–H) overlap interaction. rsc.org QTAIM analysis can quantify the energy lowering associated with such interactions. rsc.org

The theory defines a bond path as a line of maximum electron density linking two atomic nuclei, and the presence of such a path is a necessary and sufficient condition for bonding. researchgate.net The properties of the electron density at the bond critical point (BCP), a minimum along the bond path, reveal the nature of the interaction. researchgate.netijnc.ir For instance, the values of the Laplacian of the electron density (∇²ρ(r)) and the total energy density (H(r)) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. ijnc.ir

Studies on related systems like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane have used QTAIM to analyze both theoretically calculated and experimentally derived charge densities to understand conformational effects. researchgate.net The analysis of H···H and S···S interactions in these bicyclic structures has shown them to be significant factors influencing the relative stability of different conformers. researchgate.net Furthermore, QTAIM, when combined with relativistic treatments like the Zeroth-Order Regular Approximation (ZORA), can elucidate the effects of heavy atoms on chemical bonding and electron density topology. researchgate.net

Interaction TypeSystemQTAIM FindingReference
Improper Hydrogen BondingSubstituted Bicyclo[3.3.1]nonanesStabilization of the chair-chair conformer via C–H⋯S hydrogen bonds, supported by calculated energy lowering. rsc.org
Conformational StabilityDithia derivatives of Bicyclo[3.3.1]nonaneH···H and S···S interactions are significant contributors to the relative stability of conformers. researchgate.net
General BondingMoleculesA bond path between two atoms indicates a stabilizing contribution to the molecular system. researchgate.net
Hydrogen Bonds2-pyridone dimersStructural and electronic parameters from QTAIM are used to analyze the nature and strength of N-H…O interactions. ijnc.ir

Solid-State Structural Characterization and Crystal Packing

Single Crystal X-ray Diffraction Studies of Nonane-Dione Derivatives

Single crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure and solid-state packing of crystalline compounds. Numerous derivatives of bicyclo[3.3.1]nonane-dione have been characterized using this method, providing detailed insights into their conformational and supramolecular features. researchgate.netresearchgate.netresearchgate.net

For example, the crystal structure of rac-4,8-divinylbicyclo[3.3.1]nonane-2,6-dione reveals a chiral bicyclic framework composed of two fused cyclohexane rings in both boat and chair conformations. researchgate.net In the solid state, the molecules pack into homochiral column pairs that are linked by dipole-dipole interactions between stacked carbonyl groups. researchgate.net Similarly, studies on unsaturated bicyclo[3.3.1]nonane derivatives have shown that the introduction of double bonds significantly impacts the crystal structures and intermolecular networks compared to their saturated counterparts. researchgate.netchalmers.se

The analysis of 3-azabicyclo[3.3.1]nonane-2,4-dione revealed a boat–chair conformation in the solid state, with the bridgehead amide group showing significant distortion from planarity. researchgate.net The precise bond lengths, angles, and torsion angles obtained from these studies are crucial for understanding the steric and electronic effects within the molecule. The structural data from X-ray analysis also serves as a benchmark for theoretical calculations and molecular mechanics. researchgate.net The synthesis and crystallization of novel derivatives, such as those formed from the reaction of 2,4-pentanedione with formalin to yield 3,5,5,7-tetraacetylnonane-2,8-dione, continue to expand the structural library of these complex diones. researchgate.net

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dioneMonoclinicP21/cBoat and chair conformations; packing in homochiral column pairs. researchgate.net
1-Azabicyclo[3.3.1]nonane-2,6-dioneOrthorhombicP21cnBoat-chair conformation with a distorted bridgehead amide. researchgate.net
3,5,5,7-Tetraacetylnonane-2,8-dioneTriclinicP-1Complex acyclic dione structure solved by direct methods. researchgate.net
Unsaturated Bicyclo[3.3.1]nonane DerivativesVariesVariesUnsaturation significantly influences crystal packing and intermolecular networks. researchgate.netchalmers.se

Powder X-ray Diffraction and Rietveld Refinement for Crystal Structure Elucidation

While single crystal X-ray diffraction is the gold standard for structure determination, it is not always possible to grow crystals of suitable size and quality. In such cases, powder X-ray diffraction (PXRD) coupled with the Rietveld refinement method offers a powerful alternative for elucidating crystal structures from polycrystalline samples. iucr.orgiucr.orgoxfordneutronschool.org This approach has been successfully applied to several bicyclo[3.3.1]nonane-dione derivatives.

For instance, the crystal structure of a new polymorph of 3-azabicyclo[3.3.1]nonane-2,4-dione (form 2) was solved from laboratory PXRD data. iucr.orgresearchgate.net The structure was solved using a simulated annealing approach and subsequently refined using the Rietveld method, which involves fitting the entire calculated powder pattern to the experimental data. iucr.org This refinement yielded a weighted-profile R-factor (Rwp) of 0.070. iucr.org Similarly, the crystal structure of a hemisolvate of 3-azabicyclo[3.3.1]nonane-2,4-dione with 1-methylnaphthalene (B46632) was also determined from PXRD data, with the Rietveld refinement resulting in an Rwp of 0.057. iucr.org

PXRD is also invaluable for studying phase transitions. Temperature-dependent PXRD studies on bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-3,7-dione have characterized their transitions to face-centred-cubic, orientationally disordered phases at elevated temperatures. researchgate.net For new chiral derivatives, such as a Kemp's acid diamide (B1670390), PXRD is used for initial characterization, phase identification, and determination of unit cell parameters and space group. cambridge.orgcambridge.org

CompoundMethodKey FindingRwpReference
3-Azabicyclo[3.3.1]nonane-2,4-dione (Form 2)PXRD, Simulated Annealing, Rietveld RefinementCrystal structure solved from powder data; contains two molecules in the asymmetric unit.0.070 iucr.orgresearchgate.net
3-Azabicyclo[3.3.1]nonane-2,4-dione·0.5(1-methylnaphthalene)PXRD, Simulated Annealing, Rietveld RefinementStructure of the hemisolvate solved; two dione molecules and one solvent molecule in the asymmetric unit.0.057 iucr.org
Bicyclo[3.3.1]nonane-2,6-dioneTemperature-dependent PXRDCharacterization of a phase transition to an orientationally disordered cubic phase near 363 K.N/A researchgate.net
Chiral Kemp's acid diamide derivativePXRDDetermination of monoclinic unit cell and P21 space group from powder data.N/A cambridge.orgcambridge.org

Supramolecular Features and Intermolecular Interactions in Nonane-Dione Crystals

The crystal packing of nonane-dione derivatives is governed by a variety of intermolecular interactions, which collectively define the supramolecular architecture. These interactions range from strong, directional hydrogen bonds to weaker, less specific forces like dipole-dipole and van der Waals interactions. researchgate.netchalmers.se The study of these features is central to crystal engineering, which aims to design solids with specific properties. vu.lt

In the crystal structures of 3-azabicyclo[3.3.1]nonane-2,4-dione polymorphs, N—H⋯O hydrogen bonds are the dominant interaction, linking molecules into chains and networks. iucr.orgiucr.org For example, in form 2, two independent molecules in the asymmetric unit form a C²₂(8) chain motif via these hydrogen bonds. iucr.org The dioxime of bicyclo[3.3.1]nonane-3,7-dione also exhibits H-bond-driven self-assembly, with the syn isomer forming cyclic trimers and the chiral anti isomer forming homochiral cyclic dimers. researchgate.netacs.org

Compound/SystemDominant Interaction(s)Supramolecular MotifReference
3-Azabicyclo[3.3.1]nonane-2,4-dione (Form 2)N—H⋯O Hydrogen BondsC²₂(8) chain iucr.org
Dioxime of Bicyclo[3.3.1]nonane-3,7-dioneO-H···N Hydrogen BondsCyclic trimers (syn) or dimers (anti) researchgate.netacs.org
rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dioneDipole-Dipole InteractionsHomochiral column pairs researchgate.net
Unsaturated Bicyclo[3.3.1]nonane-2,6-dioneC-H···O Hydrogen Bonds2D nets and layered packing researchgate.netchalmers.se

Advanced Applications and Functional Materials Derived from Nonane Dione Scaffolds

Role as Versatile Intermediates in Complex Molecule Synthesis

The nonane-dione scaffold is a key intermediate in the construction of intricate molecular targets. The differentiated reactivity of its carbonyl groups can be exploited to build fused and bridged ring systems, making it a powerful tool for accessing complex natural products and biologically active molecules.

The compound trans-1,6-dimethylbicyclo[4.3.0]nonane-2,7-dione is a well-established intermediate in the total synthesis of tetracyclic triterpenes and steroids. acs.orgacs.orgdartmouth.edu This bicyclic dione (B5365651), readily prepared in two steps from the Wieland-Miescher ketone, effectively serves as a synthon for the C and D rings of these complex natural products. acs.orgkyoto-u.ac.jp

Research has demonstrated that the two carbonyl functions within this molecule exhibit distinct reactivities. The six-membered ring ketone is significantly more reactive towards a variety of nucleophiles and reagents compared to the five-membered ring ketone. acs.org This selectivity allows for controlled, stepwise modifications. For instance, reactions such as reduction, ketalization, and condensation with sulfur ylides proceed preferentially at the more reactive six-membered ketone site. acs.org This differential reactivity is crucial for synthetic strategies that require sequential annulation reactions to build the complete steroidal or triterpenoid (B12794562) framework. acs.org

A notable application includes the total synthesis of (±)-14α-methyl-19-norsteroids, where trans-1,6-dimethylbicyclo[4.3.0]this compound was successfully converted into a key estratetraenone intermediate through a six-step sequence. rsc.orgrsc.orgjournals.co.za

IntermediateTarget ClassKey Synthetic TransformationReference
trans-1,6-Dimethylbicyclo[4.3.0]this compoundTriterpenes (Lanostane, Euphane)Serves as C/D ring synthon; allows selective annulation at the six-membered ketone. acs.org
trans-1,6-Dimethylbicyclo[4.3.0]this compound14α-Methyl-19-norsteroidsConversion to (±)-3-methoxy-14-methyl-14α-estra-1,3,5(10),9(11)-tetraen-17-one. rsc.orgrsc.org

The bicyclo[3.3.1]nonane skeleton is a prominent structural motif in many biologically active natural products and has become a significant target in medicinal chemistry, particularly in the development of anticancer agents. rsc.orgrsc.org The rigid, chair-chair conformation of this scaffold provides a unique three-dimensional framework for orienting functional groups to interact with biological targets. vulcanchem.com Derivatives of bicyclo[3.3.1]nonane have demonstrated notable cytotoxic effects against various human cancer cell lines. nih.gov

The synthesis of the bicyclo[3.3.1]nonane core can be achieved through various routes, including the condensation of precursors like dimethyl malonate with paraformaldehyde to form a bicyclo[3.3.1]nonane-2,6-dione. researchgate.net Other methods involve intramolecular aldol-type condensations of diketones or Michael addition reactions to construct the bicyclic system. rsc.orgucl.ac.uk These synthetic strategies often produce bicyclic diones that are analogous to nonane-dione, which can then be further functionalized. For example, a series of 1,6-disubstituted dihydroresorcinols were converted into their corresponding bicyclo[3.3.1]nonane-2,9-diones via a base-induced tandem Michael-Aldol annulation. ucl.ac.uk The resulting bicyclic frameworks serve as precursors for potent anticancer agents. rsc.org

Bicyclo[3.3.1]nonane DerivativeReported Biological ActivitySynthetic ApproachReference(s)
Bicyclo[3.3.1]nonenol derivativesAntitumor activity against human cancer cell lines.One-pot stereoselective synthesis; attachment of cinnamic acid derivatives. nih.gov
Bicyclo[3.3.1]nonane-2,6-diamine derivativesInhibition of hypoxia-inducible factor (HIF)-1α in HeLa cells (IC50 = 3.0 µM).Synthesized from bicyclic dione precursors.
Polyprenylated acylphloroglucinols (PPAP) familyAnticancer, anti-HIV, and antibacterial activities.Synthesis involves the formation of a bicyclo[3.3.1]nonane system. ucl.ac.uk
General Bicyclo[3.3.1]nonane derivativesInhibition of cancer cell proliferation and induction of apoptosis.Various synthetic routes, including phenol (B47542) oxidation and malonate condensation. rsc.org

Integration into Polymer Chemistry

Nonane-dione derivatives, particularly spirocyclic structures, are incorporated into polymer backbones to impart specific properties such as enhanced thermal stability, rigidity, and low dielectric constants.

The rigid spirodilactam core of 1,6-diazaspiro[4.4]this compound has been utilized to create high-performance polymers. researchgate.netresearchgate.net This monomer can be integrated into polymer chains through reactions at its nitrogen atoms. A series of novel, highly fluorinated polyethers were synthesized by reacting the spirodilactam with 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene. researchgate.net The resulting fluorinated polymers formed clear, colorless films and exhibited moderate thermal stability.

Similarly, this spirodilactam has been used to synthesize aromatic polyesters under phase-transfer conditions. researchgate.netresearchgate.net These polymers were obtained in high yields, were soluble in common organic solvents, and could be cast into clear films. The incorporation of the rigid spirodilactam unit contributes to excellent thermo-oxidative stability, with some poly(ether ketone)s containing this core showing TGA stability up to 598 °C in argon. researchgate.net

Polymer TypeMonomersResulting Polymer PropertiesReference(s)
Fluorinated Polyethers1,6-Diazaspiro[4.4]this compound, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzeneClear, colorless films; moderate thermal stability (ca. 400°C). researchgate.net
Aromatic Polyesters1,6-Diazaspiro[4.4]this compound, various diacid chloridesQuantitative yields; soluble in common solvents; form clear films. researchgate.netresearchgate.net
Polyether and Poly(ether ketone)s1,6-Diazaspiro[4.4]this compound, various aromatic dihalides/diphenolsHigh thermal stability (up to 598°C); dielectric constants from 2.53 to 3.00. researchgate.net

Spirocyclic compounds derived from a nonane-dione core have found application in the sophisticated design of polymer networks. During efforts to synthesize functionalized trithiocarbonate (B1256668) agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, an unexpected spirocyclic product, 3,3,8,8-tetramethyl-1-oxa-4,6,9-trithiaspiro[4.4]this compound, was isolated and structurally confirmed. mit.edu

This molecule, which contains a this compound core within its spirocyclic structure, can undergo a ring-opening reaction when treated with a nucleophilic amine. This process generates a functional trithiocarbonate, which can then be used to mediate RAFT polymerization. mit.edu RAFT is a powerful technique for creating polymers with controlled molecular weights and architectures, and its application in photopolymerization enables the fabrication of highly defined and functional polymer networks for applications like additive manufacturing. mit.edu The use of such a nonane-dione derivative provides a pathway to synthesizing polymers with specific head groups and controlled network topology. mit.edu

Catalytic Applications and Ligand Design

The rigid, well-defined structures of nonane-dione derivatives make them excellent candidates for use in catalysis, either as chiral ligands for metal-based catalysts or as organocatalysts themselves. Their frameworks can create specific steric and electronic environments to control the stereoselectivity of chemical reactions.

Derivatives such as bicyclo[3.3.1]nonanes are attractive for their use in asymmetric catalysis. rsc.orgrsc.org Furthermore, spirocyclic diamine and dilactam derivatives of nonane (B91170) have been specifically investigated for ligand design. For instance, 1,7-diazaspiro[4.4]nonane-2,6-dione is considered a promising scaffold for developing chiral ligands, such as di-phosphine and bis(oxazoline) derivatives, which are used in enantioselective hydrogenation and Diels-Alder reactions, respectively. vulcanchem.com Coordination of these ligands with transition metals like palladium and copper can yield complexes with enhanced catalytic activity in important processes like cross-coupling reactions. vulcanchem.com

The synthesis of these scaffolds can itself be a showcase of catalysis. A DBU-catalyzed multicomponent reaction (MCR) has been successfully applied to synthesize 1,6-diazabicyclo[4.3.0]this compound derivatives with high stereocontrol. mdpi.comresearchgate.net In a different approach, gold(I) has been shown to be a highly efficient and mild catalyst for the synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com

Nonane-Dione Derivative/ScaffoldCatalytic Role/ApplicationCatalyst/MetalReaction TypeReference(s)
1,7-Diazaspiro[4.4]nonane-2,6-dionePrecursor for chiral ligandsPd, CuAsymmetric hydrogenation, Diels-Alder, Cross-coupling vulcanchem.com
Bicyclo[3.3.1]nonane derivativesAsymmetric catalystsN/A (Organocatalysis) or Metal complexesVarious chiral transformations rsc.orgrsc.org
1,6-Diazabicyclo[4.3.0]this compoundProduct of catalytic synthesisDBU (organocatalyst)Multicomponent Reaction (MCR) mdpi.comresearchgate.net
2,7-Dioxaspiro[4.4]nonane-1,6-dionesProduct of catalytic synthesisGold(I)Knoevenagel condensation/double lactonization mdpi.com
2,7-Diazaspiro[4.4]nonane derivativesSigma Receptor LigandsN/ALigand-receptor binding acs.org

Precatalyst Development for Cross-Coupling Reactions using Nonane-Dione Containing Ligands

The development of efficient and robust precatalysts is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and yield. Ligands derived from β-diketones are a versatile class of compounds in coordination chemistry and have been effectively employed in the design of transition metal catalysts. vulcanchem.com The structural and electronic properties of β-diketonate ligands can be readily tuned, which in turn influences the stability, activity, and selectivity of the resulting metal complexes. amu.edu.pl While specific research on ligands derived directly from this compound for cross-coupling reactions is not extensively documented, the principles established with other β-diketones provide a strong foundation for understanding their potential.

The general structure of a β-diketone allows for the formation of stable chelate complexes with various transition metals, including palladium, which is frequently used in cross-coupling reactions. researchgate.netlibretexts.org The two oxygen atoms of the deprotonated diketone (diketonate) coordinate to the metal center, forming a six-membered ring that enhances the stability of the complex. amu.edu.pl This stability is crucial for a precatalyst, which must remain intact until the catalytically active species is generated in situ.

Palladium(II) complexes featuring β-diketonate ligands have been investigated as precatalysts in several important cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. libretexts.orgorganic-chemistry.org In these catalytic cycles, the β-diketonate ligand can influence key steps, including oxidative addition and reductive elimination, by modulating the electron density at the metal center. For instance, the use of sterically demanding β-diketone ligands has been shown to enhance the efficiency of certain nickel-catalyzed dicarbofunctionalization reactions by stabilizing the active species and preventing undesirable side reactions. chemrxiv.org

A notable example of a related scaffold is the use of spiro[4.4]nonane-1,6-dione as a precursor for the development of chiral ligands for asymmetric catalysis. This highlights the utility of the nonane-dione framework in creating structurally defined ligands that can induce enantioselectivity in chemical transformations.

While detailed research findings on the direct use of this compound derived ligands are limited, the established success of other β-diketonate ligands in catalysis suggests that nonane-dione scaffolds hold promise for the development of novel precatalysts. Future research in this area could explore the synthesis of various substituted this compound derivatives to fine-tune the steric and electronic properties of the resulting metal complexes for specific cross-coupling applications.

Q & A

Q. How can this compound serve as a precursor for spirocyclic compounds in drug discovery?

  • Methodological Answer : Utilize tandem Aldol-Michael reactions with aryl aldehydes. Monitor diastereoselectivity via chiral HPLC and optimize using DOE (Design of Experiments) to vary temperature, base strength, and solvent polarity .

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